1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine
Overview
Description
1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, also known as PMS or NS-102, is a novel compound that has been extensively studied for its potential therapeutic applications. PMS is a piperazine derivative that has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to act as a modulator of the glutamatergic system. 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine also inhibits the activity of glycine transporters, which can lead to increased levels of glycine in the brain. Glycine is an important co-agonist of NMDA receptors and can enhance their activity.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has also been shown to increase the levels of glutathione, an important antioxidant. In addition, 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has also been shown to be stable under various conditions, which makes it suitable for long-term storage. However, 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine and its effects on various biochemical and physiological processes.
Scientific Research Applications
1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anticonvulsant, and antidepressant effects in various animal models. 1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-methylsulfanylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-23-16-5-3-15(4-6-16)19-11-13-20(14-12-19)25(21,22)18-9-7-17(24-2)8-10-18/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESDKKIBOIIDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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